molecular formula C10H19N3O4 B13872425 ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid CAS No. 311793-05-2

((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid

Cat. No.: B13872425
CAS No.: 311793-05-2
M. Wt: 245.28 g/mol
InChI Key: CCBIBMKQNXHNIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid typically involves the condensation of glycine and leucine. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid is used as a building block for the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used as a substrate for peptidase enzymes to investigate their catalytic mechanisms .

Medicine

It can be used as a lead compound for designing peptide-based drugs with improved pharmacokinetic properties .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It can also be employed in the development of biosensors and diagnostic assays .

Mechanism of Action

The mechanism of action of ((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their substrate specificity . Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid is unique due to the presence of both glycine and leucine residues, which confer distinct physicochemical properties and biological activities. The leucine residue introduces hydrophobicity, enhancing the compound’s ability to interact with hydrophobic regions of proteins and membranes .

Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBIBMKQNXHNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953259
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2576-67-2, 311793-05-2
Record name NSC89616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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